![molecular formula C19H19ClN2O5S3 B2494685 4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-5-amine CAS No. 863449-22-3](/img/structure/B2494685.png)
4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related thiazole derivatives involves cascade reactions that include cyclization and heterocyclization processes. For instance, the reaction of 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea in the presence of sodium carbonate in DMF leads to the formation of 5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-2-amine. This process suggests a possible pathway for synthesizing compounds with similar structural features, highlighting the intricate steps involved in creating such complex molecules (Rozentsveig et al., 2011).
Molecular Structure Analysis
The molecular structure of thiazole derivatives and related compounds has been extensively studied using various analytical techniques. For example, the crystal structure of tetrazole derivatives has been determined by X-ray crystallography, revealing detailed information about the spatial arrangement of atoms within the molecule and its electronic structure (Al-Hourani et al., 2015). Such studies are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions and Properties
The chemical reactivity of thiazole derivatives involves interactions with various reagents, leading to the formation of new compounds. For instance, the use of disulfonic acid imidazolium chloroaluminate as a catalyst enables the synthesis of dihydropyrano[2,3-c]pyrazoles, demonstrating the compound's potential in facilitating complex chemical transformations (Moosavi‐Zare et al., 2013).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. Studies on related compounds, like tetrazole derivatives, provide insights into the factors affecting these properties, including intermolecular interactions and molecular geometry (Al-Hourani et al., 2015).
Applications De Recherche Scientifique
Chemical Synthesis and Derivatization
The research on compounds related to 4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-5-amine often focuses on their synthesis and potential for derivatization, providing a basis for developing novel chemical entities with diverse applications. For instance, Rozentsveig et al. (2011) explored the cascade synthesis of 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole, demonstrating a method for creating structurally related thiazoles via the reaction of a benzenesulfonamide derivative with thiourea, suggesting a pathway that could potentially be applicable to the synthesis of the chemical (Rozentsveig et al., 2011).
Biochemical Applications
In the realm of biochemistry, compounds similar to 4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-5-amine have been investigated for their ability to interact with biological systems. Gunsalus et al. (1978) synthesized analogues of 2-(methylthio)ethanesulfonate to study their activity in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum, highlighting the potential for these types of compounds to serve as substrates or inhibitors in enzymatic reactions (Gunsalus et al., 1978).
Material Science and Engineering
The synthesis and application of sulfonamide and related compounds extend into materials science, where they can contribute to the development of new materials with unique properties. For example, Aly et al. (2015) discussed the modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, showing how derivatives including sulfonamide moieties can enhance material properties such as thermal stability and biological activity, suggesting that similar modifications could be explored using 4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-5-amine (Aly et al., 2015).
Antimicrobial and Anticonvulsant Potential
The incorporation of sulfonamide moieties into heterocyclic frameworks has been explored for the development of compounds with potential antimicrobial and anticonvulsant properties. Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide thiazole moiety, evaluating their anticonvulsant activity, which may suggest a research avenue for the investigation of related compounds for pharmaceutical applications (Farag et al., 2012).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-[2-(4-methoxyphenyl)ethyl]-2-methylsulfonyl-1,3-thiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5S3/c1-27-15-7-3-13(4-8-15)11-12-21-17-18(22-19(28-17)29(2,23)24)30(25,26)16-9-5-14(20)6-10-16/h3-10,21H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUJYOQPJMTXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=C(N=C(S2)S(=O)(=O)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-3-methyl-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2494602.png)

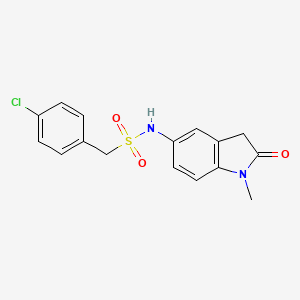
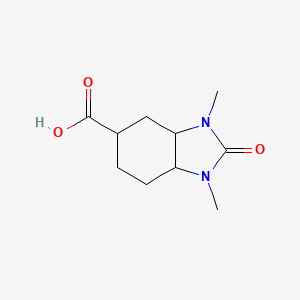
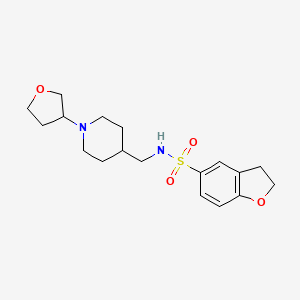
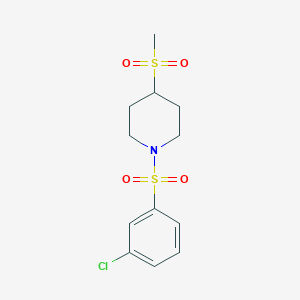


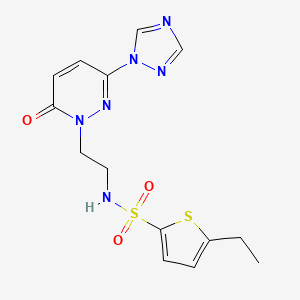
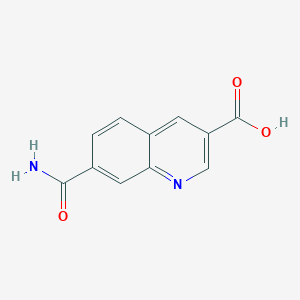
![2-Chloro-N-[(7-oxo-6-azabicyclo[3.2.1]octan-5-yl)methyl]acetamide](/img/structure/B2494619.png)
![2-((2-chlorobenzyl)thio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2494620.png)

![2-(4-chlorophenoxy)-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2494625.png)